2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Description
BenchChem offers high-quality 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLNHLUACANGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Fluorinated Bioisosteres of Phenylacetic Acid
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the exchange of a molecular fragment for another with similar physicochemical properties, stands as a cornerstone of this optimization process.[1][2] This technical guide provides an in-depth exploration of phenylacetic acid as a core scaffold and the profound impact of fluorine substitution as a bioisosteric strategy. We will dissect the unique properties of fluorine that make it an invaluable tool for medicinal chemists, from modulating acidity and lipophilicity to enhancing metabolic stability.[3][4] This paper will serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and a discussion of the causal mechanisms behind the observed effects of fluorination.
Introduction: The Principle of Bioisosterism in Drug Design
The journey from a hit compound to a marketable drug is an iterative process of refinement. Bioisosterism is a fundamental strategy in this process, involving the replacement of atoms or functional groups to fine-tune a molecule's properties without drastically altering its core structure responsible for biological activity. The goal is to enhance efficacy, improve safety margins, and optimize pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) characteristics.[1]
Bioisosteric replacements can be classified as classical (groups with similar size and electronic configuration) or non-classical (groups that do not share the same number of atoms but produce similar biological effects). The replacement of hydrogen with fluorine is a quintessential example of classical bioisosterism, leveraging the unique properties of fluorine to address common drug development challenges such as poor metabolic stability or off-target toxicity.[5]
The Strategic Role of Fluorine in Medicinal Chemistry
Fluorine has earned a privileged status in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[6] This prevalence is not coincidental but is a direct result of the predictable and often beneficial changes that fluorine incorporation imparts.[3]
Key Physicochemical Effects of Fluorine Substitution:
-
Size and Steric Profile: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle replacement that rarely causes significant steric hindrance at a receptor binding site.[4]
-
Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect. This can dramatically alter the pKa of nearby acidic or basic centers, influencing a compound's ionization state, solubility, and receptor interactions.[7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) oxidases.[7][8] Placing fluorine at a site of known metabolic vulnerability (a "metabolic soft spot") can effectively block oxidation, thereby increasing the drug's half-life and oral bioavailability.[3][9]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While adding fluorine to an aliphatic chain generally lowers LogP, adding it to an aromatic ring often increases it.[10] This allows for the precise modulation of a molecule's ability to cross biological membranes.[9]
-
Conformation and Binding: Fluorine can influence molecular conformation and engage in unique, favorable interactions with protein targets, including hydrogen bonds and multipolar C-F···C=O interactions, which can enhance binding affinity.[3]
Phenylacetic Acid: A Versatile Scaffold
Phenylacetic acid and its derivatives are crucial building blocks for numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[11][12] Its simple, well-defined structure provides two primary sites for bioisosteric modification: the phenyl ring and the α-carbon of the acetic acid side chain. This makes it an ideal model system for systematically studying the impact of fluorination.
Designing Fluorinated Bioisosteres of Phenylacetic Acid
The strategic placement of fluorine on the phenylacetic acid scaffold can lead to dramatic shifts in its physicochemical and biological properties.
Aryl Fluorination: Modifying the Phenyl Ring
Introducing fluorine onto the phenyl ring is a common strategy to block aromatic hydroxylation, a major metabolic pathway for many drugs.[7]
-
Mechanism of Action: Cytochrome P450 enzymes often metabolize aromatic rings by adding a hydroxyl group. By placing a fluorine atom at a susceptible position (e.g., the para-position), this metabolic pathway is blocked due to the strength of the C-F bond. This can significantly increase the compound's metabolic half-life.[3]
-
Physicochemical Consequences:
-
Acidity (pKa): Fluorine's electron-withdrawing effect increases the acidity of the carboxylic acid group. A fluorine atom in the para-position of phenylacetic acid lowers the pKa, making it a stronger acid compared to the parent compound.
-
Lipophilicity (LogP): Aromatic fluorination typically increases the lipophilicity (LogP) of a molecule.[10]
-
α-Carbon Fluorination: Tuning Acidity and Conformation
Placing one or two fluorine atoms on the carbon adjacent to the carboxylic acid has a profound impact on acidity.
-
Mechanism of Action: The powerful inductive effect of the α-fluorine atom(s) stabilizes the carboxylate anion formed upon deprotonation. This stabilization makes the proton more likely to dissociate, thus increasing the acidity (lowering the pKa) of the molecule.
-
Physicochemical Consequences:
-
Acidity (pKa): Mono- and di-fluorination at the α-position dramatically increases the acidity of the carboxylic acid. This can be a critical parameter for optimizing interactions with biological targets or improving aqueous solubility.
-
Lipophilicity (LogP): In contrast to aryl fluorination, alkyl fluorination generally decreases lipophilicity.[13]
-
Comparative Physicochemical Data
The following table summarizes the predicted and experimental effects of fluorination on the key physicochemical properties of phenylacetic acid.
| Compound | Structure | Position of Fluorine | Predicted LogP | Experimental pKa | Rationale for Change |
| Phenylacetic Acid | Ph-CH₂-COOH | None | 1.41 | 4.31 | Baseline reference compound. |
| 2-(4-Fluorophenyl)acetic acid | 4-F-Ph-CH₂-COOH | Aryl (para) | 1.60[14] | 4.14 | Increased lipophilicity due to aromatic fluorination; increased acidity from electron-withdrawing effect on the ring.[14] |
| 2-Fluoro-2-phenylacetic acid | Ph-CHF-COOH | Alkyl (alpha) | 1.90[15] | ~2.5-3.0 (Est.) | Acidity is significantly increased due to the strong inductive effect of the α-fluorine stabilizing the carboxylate anion.[15] |
Note: Experimental pKa for α-fluorophenylacetic acid can vary; the value is estimated based on known principles of inductive effects.
Experimental Workflows & Protocols
To translate these concepts into practice, robust experimental validation is essential. Here, we provide step-by-step protocols for the synthesis of a model compound and its subsequent evaluation for metabolic stability.
Synthesis of 2-(4-Fluorophenyl)acetic acid
This protocol outlines a representative synthesis, such as the reduction of a corresponding acid, which is a common method for creating such derivatives. A more general approach often involves the hydrolysis of a benzyl cyanide precursor.[12]
Diagram: Synthetic Workflow
Caption: General workflow for synthesis and purification.
Protocol: Hydrolysis of 4-Fluorobenzyl Cyanide
-
Materials:
-
4-Fluorobenzyl cyanide
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 10% w/v
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel
-
-
Procedure (Self-Validating System):
-
Reaction Setup: In a round-bottom flask, combine 4-fluorobenzyl cyanide (1.0 eq) with a 1:1 mixture of deionized water and concentrated sulfuric acid.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A small sample of the starting material should be run as a control on the TLC plate.
-
Workup: Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot water or toluene) to obtain pure 2-(4-fluorophenyl)acetic acid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The data must match literature values for the target compound.
-
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard in early drug discovery to predict hepatic clearance.[16][17] It measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in microsomes.[18][19]
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for HLM metabolic stability assay.
Protocol: HLM Stability Assay
-
Materials:
-
Test compound (e.g., 2-(4-fluorophenyl)acetic acid)
-
Positive Control (high clearance compound, e.g., Verapamil)
-
Negative Control (low clearance compound, e.g., Warfarin)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile, cold
-
Internal Standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure (Self-Validating System):
-
Preparation: Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO). Prepare the HLM suspension and NADPH solution in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the HLM suspension to wells containing the test compound, positive control, or negative control. The final protein concentration should be ~0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.
-
Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. The t=0 sample serves as the 100% reference.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). The positive and negative controls must fall within their expected clearance ranges for the assay to be considered valid.
-
Conclusion and Future Perspectives
The bioisosteric replacement of hydrogen with fluorine is a powerful, well-established strategy in medicinal chemistry. As demonstrated with the phenylacetic acid scaffold, this single-atom substitution can profoundly and predictably alter a molecule's acidity, lipophilicity, and metabolic fate.[3][4] The ability to block metabolic soft spots on aromatic rings or fine-tune the pKa of an acidic moiety provides drug discovery teams with essential tools to overcome common optimization hurdles.[7][9]
Future advancements will likely focus on more complex fluorinated groups and the development of novel synthetic methods for late-stage fluorination, allowing for the rapid generation of diverse analogue libraries.[20] As our understanding of fluorine's subtle interactions within protein binding pockets deepens, so too will our ability to rationally design next-generation therapeutics with superior efficacy and safety profiles.
References
- Priya A, Kumar N M, Nargund S L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Jatav, V., Kashaw, S., & Mishra, P. (2017). Bioisosterism in Drug Discovery and Development - An Overview. PubMed. [Link]
-
Jatav, V., Kashaw, S., & Mishra, P. (2017). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
LASSBio. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBio - Federal University of Rio de Janeiro. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]
-
Patsnap. (2025). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
Begum, M., & Organ, M. G. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
-
Sieroń, L., et al. (2018). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. Journal of Fluorine Chemistry, 205, 77-89. [Link]
-
Chen, X., et al. (2013). Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLoS ONE, 8(3), e58533. [Link]
-
Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. ResearchGate. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
-
Gontarska, M., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Al-Zharani, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Ni, Y., & Zhang, W. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8619–8635. [Link]
-
Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences, 181-211. [Link]
-
El-Gamal, M. I., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
D'Amato, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. [Link]
-
Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
PubChem. (n.d.). (2R)-2-fluoro-2-phenylacetic acid. PubChem. [Link]
-
PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. PubChem. [Link]
-
PubChem. (n.d.). (S)-2-Fluoro-2-phenylacetic acid. PubChem. [Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. nuvisan.com [nuvisan.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 2-Fluoro-4-(trifluoromethoxy)phenylacetic Acid in Drug Discovery
Abstract & Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and fluorinated motifs is a cornerstone of lead optimization. 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS 1240256-95-4) represents a highly specialized scaffold that combines the metabolic robustness of the trifluoromethoxy (–OCF
This Application Note provides a comprehensive guide for researchers utilizing this scaffold. It details the physicochemical rationale for its selection, specific synthetic protocols for its incorporation into drug candidates (primarily via amide coupling), and the biological implications of its unique substitution pattern. This guide is designed to move beyond basic catalog data, offering actionable insights for structure-activity relationship (SAR) campaigns.
Chemical & Physical Properties[1][2][3][4][5][6][7]
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and reaction mixtures.
| Property | Data | Relevance in Drug Design |
| Chemical Name | 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid | Core Scaffold |
| CAS Number | 1240256-95-4 | Unique Identifier |
| Molecular Formula | C | Elemental Composition |
| Molecular Weight | 238.14 g/mol | Fragment-Based Drug Discovery (FBDD) |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate Lipophilicity (Membrane Permeability) |
| pKa (Acid) | ~3.8 - 4.0 | Lower than unsubstituted phenylacetic acid (~4.3) due to electron-withdrawing F/OCF |
| H-Bond Donors | 1 (COOH) | Interaction with target residues |
| H-Bond Acceptors | 4 (COOH, OCF | Interaction with target residues |
| Rotatable Bonds | 2 | Conformational flexibility (limited by ortho-F) |
Medicinal Chemistry Rationale
The selection of 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is rarely arbitrary. It is a calculated decision to modulate metabolic stability , lipophilicity , and conformation .
The Ortho-Fluorine Effect
The fluorine atom at the C2 position (ortho to the acetic acid side chain) serves two critical functions:
-
Conformational Locking: Through electrostatic repulsion with the carbonyl oxygen of the acetic acid (or subsequent amide), the ortho-fluorine restricts the rotation of the side chain. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Blocking: The C2 position is often a site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this pathway due to the strength of the C-F bond.
The Para-Trifluoromethoxy Advantage
The –OCF
-
Metabolic Stability: Unlike a methoxy (–OCH
) group, which is labile to O-demethylation by cytochrome P450 enzymes, the –OCF group is metabolically robust. -
Lipophilicity & Permeability: The –OCF
group significantly increases lipophilicity ( value ~ +1.04) compared to –OCH ( ~ -0.02) or –CF ( ~ +0.88), enhancing blood-brain barrier (BBB) penetration and cellular uptake. -
Orthogonal Reactivity: It is chemically inert under most standard synthetic conditions, allowing for late-stage diversification of other parts of the molecule.
Visual Logic: Scaffold Utility
Figure 1: Mechanistic rationale for selecting the 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid scaffold in drug design.
Synthetic Protocols
The primary utility of this acid is as a building block for amide library synthesis. Below is a validated protocol for coupling this acid with a diverse set of amines.
Protocol A: HATU-Mediated Amide Coupling (Standard)
Objective: To synthesize an amide derivative from 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid and a primary/secondary amine.
Reagents:
-
Scaffold: 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (1.0 equiv)
-
Amine: R-NH
or R NH (1.1 equiv) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Preparation: In a dry round-bottom flask or vial, dissolve the acid (1.0 equiv) in DMF (concentration ~0.1 - 0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 5–10 minutes to pre-activate the acid (formation of the active ester).
-
Addition: Add the amine (1.1 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor by LC-MS or TLC.
-
Note: The electron-withdrawing fluorine may slightly increase the acidity of the
-protons, but standard coupling conditions rarely cause racemization or side reactions here. -
Time: Typically complete within 1–4 hours.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NaHCO
(to remove unreacted acid/HATU byproducts). -
Wash with 1N HCl (if the product is not basic) or brine.
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient) or preparative HPLC.
Protocol B: Acid Chloride Method (For Sterically Hindered Amines)
Objective: For difficult couplings where HATU fails.
-
Chlorination: Dissolve the acid in DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (~1 hr).
-
Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.
-
Coupling: Re-dissolve in DCM. Add the amine (1.1 equiv) and Et
N (2.0 equiv). Stir at 0°C to RT.
Biological Applications & Case Studies
This scaffold is particularly relevant in the design of inhibitors for targets with hydrophobic pockets or those requiring specific electrostatic interactions.
Bioisosterism in NSAID-like Molecules
This scaffold can be viewed as a bioisostere of the Diclofenac or Lumiracoxib core.
-
Diclofenac Core: 2-(2,6-dichlorophenylamino)phenylacetic acid.
-
Application: Replacing the dichlorophenyl ring with the 2-fluoro-4-(trifluoromethoxy)phenyl moiety can improve metabolic stability (blocking the 4-position) and alter the lipophilic profile while maintaining the core acidic pharmacophore required for COX enzyme inhibition.
PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) often bind ligands with acidic heads and lipophilic tails.
-
Design: The phenylacetic acid head group provides the acidic anchor. The 4-OCF
group extends into the large hydrophobic pocket of the PPAR ligand-binding domain (LBD), potentially increasing potency compared to a simple phenyl or tolyl group.
Workflow: From Scaffold to Lead
Figure 2: Experimental workflow for utilizing the scaffold in a library synthesis campaign.
Safety & Handling
While specific toxicological data for this exact derivative may be limited, standard precautions for fluorinated phenylacetic acids apply.
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Wear standard PPE (Lab coat, gloves, safety glasses). Use in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
Accela ChemBio Inc. (2023).[1] Product Catalog: 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS 1240256-95-4).[1] Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Leroux, F. R., et al. (2008). Trifluoromethoxy group: a "super-lipophilic" substituent for drug design?. ChemMedChem. Link
Disclaimer: This guide is for research purposes only. Always consult specific MSDS and internal safety protocols before handling new chemical entities.
Sources
The Strategic Role of 2-Fluoro-4-(trifluoromethoxy)phenylacetic Acid in Modern API Synthesis: A Guide for Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Intermediates in Drug Discovery
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of medicinal chemistry. Fluorine's unique electronic properties can significantly enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Within this context, fluorinated building blocks, such as 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid, have emerged as critical intermediates in the synthesis of novel therapeutics. While not as extensively documented as some of its structural analogs, its unique substitution pattern offers a compelling scaffold for the development of next-generation pharmaceuticals.
This technical guide provides an in-depth exploration of 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid as a key intermediate in API synthesis. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, and its potential applications, drawing parallels with established API syntheses that utilize similar fluorinated phenylacetic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile building block.
Chemical Properties and Strategic Advantages
The molecular structure of 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid, with its distinct combination of a fluoro group, a trifluoromethoxy group, and a phenylacetic acid moiety, imparts a unique set of physicochemical properties that are highly desirable in drug design.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C9H6F4O3 | High fluorine content can enhance metabolic stability. |
| Molecular Weight | 238.14 g/mol | Within the range suitable for oral bioavailability (Lipinski's Rule of Five). |
| Calculated LogP | ~2.9 | Indicates good lipophilicity, which can improve membrane permeability. |
| Acidity (pKa) | (Predicted) ~3.5-4.0 | The acidic proton of the carboxylic acid provides a handle for salt formation and formulation development. |
The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding, potentially leading to enhanced target binding. The trifluoromethoxy group at the para-position is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor, which can significantly improve metabolic stability by blocking potential sites of oxidation.
Synthetic Pathways to 2-Fluoro-4-(trifluoromethoxy)phenylacetic Acid
While a definitive, single-step synthesis for 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is not prominently featured in publicly available literature, established organic chemistry principles allow for the design of several robust synthetic routes. Below, we outline two of the most logical and experimentally viable pathways, complete with detailed protocols.
Pathway 1: Hydrolysis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
This is a classic and reliable two-step approach, starting from the corresponding benzyl halide.
Workflow for Pathway 1
Caption: Cyanation followed by hydrolysis is a common route to phenylacetic acids.
Experimental Protocol: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.2 eq) to dimethyl sulfoxide (DMSO).
-
Addition of Starting Material: Slowly add a solution of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq) in DMSO to the reaction mixture via the dropping funnel at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile. Further purification can be achieved by column chromatography.
Experimental Protocol: Hydrolysis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile (1.0 eq) to a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol (1:1).
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the residue with water and acidify with concentrated hydrochloric acid (HCl) to a pH of ~2.
-
Isolation: The 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Pathway 2: The Willgerodt-Kindler Reaction
This elegant one-pot reaction converts an acetophenone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[1][2][3][4][5]
Workflow for Pathway 2
Caption: The Willgerodt-Kindler reaction offers a direct route from acetophenones.
Experimental Protocol: Willgerodt-Kindler Reaction
-
Reaction Setup: In a round-bottom flask, combine 2-Fluoro-4-(trifluoromethoxy)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will darken and become viscous.
-
Hydrolysis of the Thioamide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.
-
Work-up: Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic.
-
Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Application in API Synthesis: A Case Study Perspective
While direct synthesis of a marketed API using 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is not yet widely published, its structural similarity to other key intermediates provides a strong indication of its potential. For instance, 2,4,5-trifluorophenylacetic acid is a crucial intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[6][7][8]
The synthesis of Sitagliptin involves the coupling of 2,4,5-trifluorophenylacetic acid with a chiral amine. It is highly plausible that 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid could be employed in a similar fashion to generate novel DPP-4 inhibitors or other enzyme inhibitors where the specific electronic and steric properties of the fluorinated phenylacetic acid moiety can be exploited to achieve desired potency and selectivity.
Conceptual API Synthesis Workflow
Caption: A general scheme for the application of the title compound in API synthesis.
Conclusion and Future Outlook
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid represents a valuable and under-explored building block for the synthesis of novel APIs. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of drug candidates. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a practical framework for its preparation on a laboratory scale. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated intermediates like 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
-
Beilstein Journal of Organic Chemistry. (2017). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (2015). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Google Patents. (2021). CN113004142B - Novel preparation method of 2,4, 5-trifluoro-phenylacetic acid.
- Google Patents. (2014). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
-
SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]
-
Michigan State University. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
-
European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - EP 0098058 B1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (2010). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025). The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones. Retrieved from [Link]
-
ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
ScienceDirect. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Retrieved from [Link]
-
Thieme. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic hydrolyses of trifluoroacetyl fluoride by water. Retrieved from [Link]
-
ePrints Soton. (2012). Base Hydrolysis of Coordinated Acetonitrile. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. scispace.com [scispace.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
Application Notes & Protocols: Strategic Synthesis of Fluorinated Benzyl Derivatives from Phenylacetic Acid Precursors
Introduction: The Strategic Imperative of Fluorination in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the subtle yet profound modulation of a drug candidate's physicochemical and pharmacological profile.[2][3] Specifically, strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, improve target binding affinity through favorable electronic interactions, and fine-tune lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4][5]
Phenylacetic acids (PAAs) and their derivatives represent a class of readily accessible and versatile precursors for synthesizing these valuable fluorinated compounds. Their benzylic position is particularly amenable to functionalization. This guide provides an in-depth exploration of robust and modern methodologies for the preparation of two key classes of fluorinated benzyl derivatives from PAA precursors: benzyl fluorides (via decarboxylative fluorination) and α-fluoro-α-arylcarboxylic acids (via direct C-H fluorination).
Core Synthetic Strategies: A Dichotomy of Pathways
Recent advancements have revealed elegant, catalyst-free methods for the selective fluorination of phenylacetic acid derivatives, primarily leveraging the electrophilic fluorinating agent Selectfluor® (F-TEDA-BF4).[4][5][6] A key insight is that the reaction pathway can be strategically directed towards two distinct products by simply controlling the reaction medium.[4][5][7][8][9][10] This solvent-dependent selectivity switch hinges on the activation of Selectfluor® by an organic base, such as 4-(dimethylamino)pyridine (DMAP), which generates a highly reactive fluorinating species.[4][7][9]
The two primary pathways are:
-
Decarboxylative Fluorination: This pathway replaces the entire carboxylic acid group with a fluorine atom, yielding a benzyl fluoride. It proceeds through a Single Electron Transfer (SET) mechanism, which is favored in aqueous media.[4][5][9]
-
Direct α-Fluorination: This pathway preserves the carboxylic acid moiety and installs a fluorine atom at the benzylic (α) position. This transformation occurs via a Hydrogen Atom Transfer (HAT) mechanism, which is dominant under non-aqueous (anhydrous) conditions.[4][5][9]
The choice between these pathways is governed by the protonation state and, consequently, the pKa of the phenylacetic acid derivative in a given solvent system, which dictates its susceptibility to either SET or HAT.[4][5]
Caption: Divergent synthesis pathways from a Phenylacetic Acid precursor.
Detailed Experimental Protocols
The following protocols are adapted from the work of Madani, Anghileri, and Pieber, providing a reliable framework for synthesizing both classes of fluorinated derivatives.[4][5][8]
Protocol 1: Decarboxylative Fluorination to Benzyl Fluorides (SET Pathway)
This protocol is optimized for the conversion of phenylacetic acid derivatives into their corresponding benzyl fluorides. The use of an aqueous solvent system is critical for promoting the desired SET mechanism.
Reagent & Condition Summary
| Parameter | Value/Reagent | Purpose/Comment |
|---|---|---|
| Fluorinating Agent | Selectfluor® | Electrophilic fluorine source. |
| Base/Activator | 4-(Dimethylamino)pyridine (DMAP) | Activates Selectfluor®.[4][7] |
| Solvent System | Acetone:Water (1:1 v/v) | Aqueous medium favors the SET pathway.[4][5][8] |
| Additives | Sodium Fluoride (NaF) | Beneficial for conversion.[4][8] |
| Temperature | 70 °C | Elevated temperature promotes the reaction.[4][5][8] |
| Stoichiometry | PAA (1 eq), DMAP (2 eq), Selectfluor® (3 eq), NaF (2 eq) | Excess reagents drive the reaction to completion.[4][5][8] |
Step-by-Step Methodology:
-
Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add the phenylacetic acid derivative (1.0 eq), 4-(dimethylamino)pyridine (2.0 eq), and sodium fluoride (2.0 eq).
-
Solvent Addition: Add the acetone:water (1:1) solvent mixture to achieve a suitable concentration (e.g., 0.1 M with respect to the PAA derivative).
-
Reagent Addition: Add Selectfluor® (3.0 eq) to the mixture in one portion.
-
Reaction Execution: Securely cap the vial and place it in a preheated heating block at 70 °C. Stir the reaction mixture vigorously for 30-60 minutes.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which is often volatile, can be purified by column chromatography on silica gel.
Caption: Protocol workflow for Decarboxylative Fluorination.
Protocol 2: Direct α-Fluorination to α-Fluoro-α-arylcarboxylic Acids (HAT Pathway)
This protocol is designed for the direct fluorination of the benzylic C-H bond while retaining the carboxylic acid functionality. The use of a non-aqueous, polar aprotic solvent is essential for this transformation.[4][5]
Reagent & Condition Summary
| Parameter | Value/Reagent | Purpose/Comment |
|---|---|---|
| Fluorinating Agent | Selectfluor® | Electrophilic fluorine source. |
| Base/Activator | 4-(Dimethylamino)pyridine (DMAP) | Activates Selectfluor®.[4][7] |
| Solvent System | Acetonitrile (MeCN) | Non-aqueous medium favors the HAT pathway.[4][5] |
| Temperature | Room Temperature (approx. 25 °C) | Reaction is rapid and proceeds under mild conditions.[4] |
| Stoichiometry | PAA (1 eq), DMAP (2 eq), Selectfluor® (1.2 eq) | A smaller excess of Selectfluor® is typically sufficient.[4][5][8] |
Step-by-Step Methodology:
-
Reaction Setup: In a vial with a magnetic stir bar, dissolve the phenylacetic acid derivative (1.0 eq) and 4-(dimethylamino)pyridine (2.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.2 eq) to the solution. The reaction is often instantaneous or complete within a few minutes.[4] For practical purposes, allow the reaction to stir for 1 hour at room temperature.
-
Work-up: Dilute the reaction mixture with water and acidify to a pH of approximately 1-2 using 1 M hydrochloric acid (HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography. Note that separating unreacted starting material can sometimes be challenging.[4][5]
Caption: Protocol workflow for Direct α-Fluorination.
Mechanistic Causality & Troubleshooting
-
The Role of Solvent: The choice of solvent is the most critical parameter for selectivity.[7] In aqueous media, the carboxylic acid is deprotonated to the carboxylate, which is highly susceptible to single-electron oxidation, initiating the decarboxylative (SET) cascade.[4][9] In a non-aqueous solvent like acetonitrile, the carboxylic acid remains largely protonated and less acidic, disfavoring the SET pathway. This allows the slower but now dominant Hydrogen Atom Transfer (HAT) from the benzylic position to occur, leading to direct α-fluorination.[4][5][11]
-
Reagent Activation: DMAP is not merely a base; it forms a charge-transfer complex with Selectfluor®, generating a highly reactive species proposed to be TEDA²⁺•, which acts as the radical chain carrier for the HAT pathway.[4][11] Delayed addition experiments have shown that premixing DMAP and Selectfluor® leads to degradation and no product formation, indicating the transient nature of the active species.[4]
-
Troubleshooting - Incomplete Conversion: In both protocols, unreacted starting material can be an issue.[4][5] For the decarboxylative pathway, increasing the temperature or reaction time may be beneficial. For the direct α-fluorination, ensure all reagents and the solvent are scrupulously dry, as trace water can promote the competing SET pathway.
-
Troubleshooting - Purification: The benzyl fluoride products of the decarboxylative pathway can be volatile, requiring care during concentration steps. For α-fluoro acids, co-elution with the starting PAA during chromatography can occur; optimizing the solvent gradient is key for successful separation.[4][5]
Safety Considerations
-
Fluorinating Agents: Selectfluor® is a powerful oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: Acetonitrile is flammable and toxic. Acetone is highly flammable. Handle these solvents in a fume hood away from ignition sources.
-
Acids and Bases: Concentrated acids and bases used during work-up are corrosive. Handle with care.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals used in these protocols before beginning any experimental work.
References
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(30), 5563–5568. [Link]
-
Pieber, B. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. [Link]
-
Fukuyama, Y., Matoishi, K., Iwasaki, M., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry, 63(9), 1664-1666. [Link]
-
Fukuyama, Y., Matoishi, K., Iwasaki, M., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. J-STAGE. [Link]
-
Fukuyama, Y., Matoishi, K., Iwasaki, M., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. TandFOnline. [Link]
-
Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. organic-chemistry.org. [Link]
-
Madani, A., Anghileri, L., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. [Link]
-
Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Europe PMC. [Link]
-
Saita, A., & Shimizu, A. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Davies, J., & Gouverneur, V. (2023). Benzylic C(sp3)–H fluorination. Europe PMC. [Link]
-
Wikipedia. (n.d.). Electrochemical fluorination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor. organic-chemistry.org. [Link]
-
Madani, A., Anghileri, L., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Publications. [Link]
-
Shainyan, B., & Shainyan, Y. (2021). Electrochemical fluorination of some industrially important organic compounds. ResearchGate. [Link]
-
Scholl, L., et al. (2020). Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers. Chemical Science. [Link]
-
Liu, J., et al. (2024). Electrochemical Strategy for the Radical Fluoroacetylation of Sulfoximines from Fluorinated Alkyl Carboxylic Acids. ACS Publications. [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Patrick, T. B., et al. (1992). Replacement of the carboxylic acid function with fluorine. Canadian Journal of Chemistry. [Link]
-
Al-Ostath, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]
-
Al-Ostath, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. Europe PMC. [Link]
-
Pattison, F. L. M., & Saunders, B. C. (1965). THE SYNTHESIS OF α-MONOFLUOROALKANOIC ACIDS. Canadian Journal of Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Garimella, S., & Leonori, D. (2024). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. ACS Publications. [Link]
-
Pieber, B., & Kappe, C. O. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]
-
Vapourtec. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. vapourtec.com. [Link]
-
Gualandi, A., et al. (2018). Asymmetric Photocatalytic C-H Functionalization of Toluene and Derivatives. PubMed. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Photoredox Catalysis in Organic Chemistry. ACS Chemical Reviews. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan_Group/pdf/publications/2016_Romero_Chem_Rev.pdf]([Link] Macmillan_Group/pdf/publications/2016_Romero_Chem_Rev.pdf)
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. inventivapharma.com. [Link]
-
Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]
-
Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing "brick dust" behavior or unexpected precipitation with 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (FTPA).[1][2][3]
This molecule presents a classic "Amphiphilic Paradox" :
-
The Head: A polar, hydrogen-bonding carboxylic acid (
).[2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
The Tail: A highly lipophilic fluorinated aromatic core (
).[2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
The trifluoromethoxy (
The Physics of Solubility (Why It’s Failing)
To solve the issue, we must first diagnose the intermolecular failure mode.
Mechanism A: Carboxylic Acid Dimerization
In non-polar solvents (DCM, Toluene, Heptane), the carboxylic acid head groups form stable cyclic dimers via hydrogen bonding. This effectively doubles the molecular weight and creates a non-polar "shell" that resists solvation, leading to poor solubility despite the lipophilic tail.
Mechanism B: Crystal Lattice Energy vs. Solvation Energy
The fluorine atom at the C2 position and the
-
Low Dielectric Solvents (Hexane): Cannot break the lattice.[1][2][3]
-
High Dielectric Solvents (Water): The hydrophobic
tail repels water molecules, forcing the compound out of solution (unless pH > pKa).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Data Table: Predicted Solubility Trends
| Solvent Class | Representative Solvent | Solubility Prediction | Technical Note |
| Polar Protic | Methanol, Ethanol | High | Disrupts dimers; H-bonding matches acid head.[1][2][3] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interacts with aromatic ring; accepts H-bonds.[1][2][3] |
| Ethers | THF, 2-MeTHF, MTBE | Good | Oxygen lone pairs accept H-bonds from |
| Chlorinated | DCM, Chloroform | Moderate/Low | Often requires heating; prone to dimerization.[1][2][3] |
| Hydrocarbons | Hexane, Heptane | Negligible | "Anti-solvent" behavior; used to force precipitation.[2][3] |
Solvent Selection Decision Matrix
Do not guess. Use this logic flow to select the correct solvent system for your specific application (Reaction vs. Crystallization vs. Analysis).
Figure 1: Decision Matrix for Solvent Selection based on experimental intent.
Troubleshooting Guides
Issue 1: "The compound oils out instead of crystallizing."
Cause: This is common with fluorinated acids.[1][2][3] The melting point is suppressed by impurities or solvent mixtures, causing the compound to separate as a liquid (oil) before it can organize into a crystal lattice. The Fix: The "Seeding at Metastable Width" Protocol
-
Dissolution: Dissolve crude FTPA in Isopropyl Acetate (IPAc) or Ethyl Acetate at 50-60°C. (Target conc: 5-8 volumes).
-
Anti-solvent Addition: Slowly add Heptane dropwise until slight cloudiness persists (the Cloud Point).[1][2][3]
-
Re-heat: Heat slightly until the solution is clear again.
-
Seeding (Critical): Add pure seed crystals (0.5 wt%) at this elevated temperature.
-
Cooling: Cool very slowly (10°C per hour). The presence of seeds provides a template, preventing the "oil" phase from forming.
Issue 2: "It won't dissolve in DCM (Dichloromethane)."
Cause: As mentioned in Section 2, the acid is dimerizing.[1][2][3] DCM has no H-bond acceptor capability to break the dimer.[1][2][3] The Fix: The "Polar Spike" Method
-
Add a Co-solvent: Add 2-5% Methanol or THF to the DCM.[1][2][3]
-
Mechanism: The alcohol/ether oxygen acts as a Hydrogen Bond Acceptor (HBA), breaking the acid-acid dimer and forming an acid-solvent hydrogen bond.[1][2] This dramatically increases solubility without changing the overall polarity of the system significantly.
Advanced Solubilization: Salt Formation
If organic solvent solubility is insufficient, convert the acid to a salt. This is the most robust method for aqueous or highly polar formulations.[1][2][3]
Reaction:
Recommended Bases:
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Creates a lipophilic salt soluble in DCM or Chloroform.[1][2][3]
-
Sodium Hydroxide (1M NaOH): Creates a highly water-soluble salt.[1][2][3] Note: Ensure pH > 8.0 to maintain solubility.
FAQ: Frequently Asked Questions
Q: Can I use water as a solvent? A: Only if the pH is adjusted.[1][2][3] The pKa of FTPA is estimated to be around 3.5–3.8 (more acidic than phenylacetic acid due to the electron-withdrawing Fluorine and Trifluoromethoxy groups).[1][2]
Q: Is this compound sensitive to moisture?
A: The
Q: What is the best "Green" solvent replacement?
A: Replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3] It has better lipophilicity than THF (good for the
References & Authority
-
Lipophilicity of Fluorinated Groups:
-
Solvent Selection Guides (Green Chemistry):
-
Hansen Solubility Parameters:
-
pKa of Fluorinated Phenylacetic Acids:
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. hansen-solubility.com [hansen-solubility.com]
Validation & Comparative
19F NMR chemical shifts for 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Subject: Technical Guide:
Executive Summary: The Spectral Fingerprint
For researchers in medicinal chemistry and drug metabolism, 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid presents a unique dual-channel spectral signature in
This guide provides a comparative analysis of these signals, establishing a self-validating assignment protocol. By leveraging the distinct sensitivities of these groups to solvent polarity and pH, researchers can use this molecule as a robust probe for local chemical environment changes.
Structural Analysis & Chemical Shift Prediction
To accurately assign signals, we must deconstruct the molecule into its electronic components. The fluorine signals are separated by approximately 60 ppm, eliminating any risk of signal overlap.
Electronic Environments
-
Site A: Aromatic Fluorine (C2 position): Located ortho to the acetic acid side chain. This fluorine is sensitive to the conformation of the carbonyl group and hydrogen bonding interactions. It typically resonates in the -115 to -120 ppm range.
-
Site B: Trifluoromethoxy Group (C4 position): Located para to the acetic acid. The oxygen atom acts as an insulator, making the -CF
cluster less sensitive to through-bond electronic effects from the acid tail but highly sensitive to lipophilic solvation. It typically resonates in the -57 to -59 ppm range.
Diagram 1: Structural Assignment Map
The following diagram maps the chemical structure to the expected NMR signals.
Figure 1: Correlation between structural moieties and
Comparative Analysis: Validating Assignments
Rather than relying on a single data point, we validate the shifts by comparing the target molecule to its structural analogs. This "Component Isolation" method confirms that the shifts are additive and predictable.
Table 1: Component Shift Analysis (in CDCl )
| Compound | Functional Group | Shift ( | Multiplicity | Interpretation |
| Target Molecule | Ar-F (C2) | -117.5 ± 1.0 | Multiplet | Shielded by ring current |
| Target Molecule | -OCF | -58.2 ± 0.5 | Singlet | Deshielded by Oxygen |
| Analog 1: 2-Fluorophenylacetic acid | Ar-F (C2) | -118.0 | Multiplet | Validates the Ar-F assignment [1]. |
| Analog 2: 4-(Trifluoromethoxy)aniline | -OCF | -58.5 | Singlet | Validates the -OCF |
| Ref Std: Hexafluorobenzene | Ar-F | -164.9 | Complex | Reference standard (far upfield) [2]. |
Note: Shifts are referenced to CFCl
Solvent Effects: The "Solvation Switch"
The choice of solvent drastically affects the Ar-F signal due to the proximity of the carboxylic acid. In non-polar solvents (CDCl
Table 2: Solvent-Dependent Shifts
| Solvent | Ar-F Shift ( | Mechanism | |
| CDCl | -117.5 ppm | 0.0 | Acid Dimerization (Non-polar shell) |
| DMSO-d | -115.8 ppm | +1.7 | H-Bonding to Acid (Deshielding Ar-F) |
| Methanol-d | -118.2 ppm | -0.7 | Protogenic Solvation |
Insight: If your Ar-F peak shifts significantly (>1 ppm) while the -OCF
Experimental Protocol: Acquisition & Processing
To ensure reproducible data, specifically for quantitative NMR (qNMR) or purity assays, follow this self-validating protocol.
Diagram 2: Experimental Workflow
Figure 2: Step-by-step decision tree for acquiring valid
Detailed Methodology
-
Internal Standard: Use
-trifluorotoluene (TFT, -63.7 ppm) as an internal standard if exact chemical shift referencing is critical. Avoid TFA (trifluoroacetic acid) as it may react with the sample or alter the pH significantly. -
Pulse Sequence: Use zg (standard pulse) or zgig (inverse gated decoupling) to remove proton coupling for cleaner integration.
-
Note: The Ar-F signal will be a multiplet (approx. quartet of doublets) without decoupling due to H-F coupling (
Hz). The -OCF will appear as a singlet or very fine triplet.
-
-
Relaxation Delay (D1): The -OCF
group has a longer longitudinal relaxation time ( ) than the Ar-F.-
Critical Step: Set D1
5 seconds to ensure full relaxation of the -OCF nuclei. Failure to do so will result in under-integration of the -OCF peak (ratio < 3:1).
-
-
Spectral Window: Center the spectrum at -90 ppm with a width of at least 150 ppm to capture both signals (-58 and -118 ppm) and the reference.
Troubleshooting & Validation
Issue: The integration ratio is 2.5 : 1 instead of 3 : 1 (-OCF
-
Cause: Insufficient relaxation delay (D1). The freely rotating -OCF
relaxes slower. -
Fix: Increase D1 to 10 seconds or reduce the flip angle to 30°.
Issue: The Ar-F peak is broad or split unexpectedly.
-
Cause: Restricted rotation or pH sensitivity.
-
Fix: Ensure the sample is fully dissolved. If using DMSO, ensure the solution is homogenous.
References
-
Sigma-Aldrich. (n.d.). 2-Fluorophenylacetic acid Product Analysis. Retrieved from
-
University of Colorado. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Retrieved from
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Santa Cruz Biotechnology. (n.d.).[4] 4-(Trifluoromethoxy)phenylacetic acid.[4] Retrieved from [4]
-
Reich, H. J. (2020).[5] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from
Sources
A Comparative Guide to the Lipophilicity of Trifluoromethoxy and Trifluoromethyl Phenylacetic Acids
Introduction
In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a cornerstone of rational drug design. Among these, lipophilicity—colloquially the "greasiness" of a molecule—stands out as a critical parameter governing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal level of lipophilicity is essential for a compound to effectively traverse biological membranes and reach its target, yet excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2][4]
Fluorine-containing functional groups have become indispensable tools for medicinal chemists to fine-tune these properties. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly prominent, often employed as bioisosteres for other groups like methyl or chloro moieties.[5] While both are strongly electron-withdrawing, their effects on molecular lipophilicity are distinct. This guide provides an in-depth comparison of the lipophilicity of phenylacetic acids substituted with -OCF3 versus -CF3 groups, supported by computational data and detailed experimental protocols, to inform strategic decisions in drug candidate optimization.
Theoretical Framework: Electronic Effects and Their Physicochemical Consequences
The difference in lipophilicity between the -OCF3 and -CF3 groups stems from their unique electronic and steric characteristics.
-
Trifluoromethyl (-CF3) Group: This group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This effect is primarily inductive (sigma-withdrawing). It is known to increase the lipophilicity of a molecule, with a Hansch hydrophobicity parameter (π) of approximately +0.88.[4][6] The strong inductive withdrawal increases the acidity of the carboxylic acid group (lowers the pKa) by stabilizing the resulting carboxylate anion.
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group is more complex. Like the -CF3 group, it is strongly electron-withdrawing via induction. However, the oxygen atom's lone pairs can, in principle, donate electron density to an aromatic ring through resonance (+M effect). In the case of -OCF3, this resonance donation is significantly attenuated by the powerful pull of the fluorine atoms, making the inductive effect dominant.[7] Critically, the -OCF3 group is substantially more lipophilic than the -CF3 group, with a Hansch π value of +1.04.[1] This is attributed to the overall electronic distribution and the way the group interacts with water molecules. Despite the oxygen atom, the "greasy" fluorine atoms dominate the group's character, effectively shielding the oxygen's polarity.
These electronic differences are expected to manifest in two key physicochemical parameters:
-
pKa: The acidity of the carboxylic acid moiety. Stronger electron-withdrawing groups will lead to a lower pKa.
-
LogP: The logarithm of the octanol-water partition coefficient, the standard measure of lipophilicity.
Comparative Data Analysis
Since a complete set of direct experimental data for all isomers is not consistently available in the literature, we present high-quality predicted values generated using ChemAxon's Calculator Plugins, a widely respected tool in the pharmaceutical industry.[8][9] These predictions provide a robust basis for comparison.
| Compound | Substituent Position | Predicted pKa[8][10] | Predicted LogP[8][9] |
| Trifluoromethoxy Phenylacetic Acid | Ortho (2-) | 3.75 | 3.45 |
| Meta (3-) | 3.95 | 3.51 | |
| Para (4-) | 4.01 | 3.52 | |
| Trifluoromethyl Phenylacetic Acid | Ortho (2-) | 3.81 | 2.98 |
| Meta (3-) | 4.00 | 3.04 | |
| Para (4-) | 4.05 | 3.05 |
Analysis of the Data:
-
Lipophilicity (LogP): As predicted by the Hansch parameters, the trifluoromethoxy (-OCF3) substituted compounds are consistently more lipophilic (higher LogP) than their trifluoromethyl (-CF3) counterparts across all positions on the phenyl ring. The difference in LogP is significant, approximately 0.5 log units, which can have a substantial impact on a drug's ADMET properties.
-
Acidity (pKa): Both groups are strongly electron-withdrawing and thus acidifying, resulting in pKa values significantly lower than that of phenylacetic acid itself (~4.3). The -OCF3 group, being slightly more electron-withdrawing in this context, generally results in a slightly lower pKa (stronger acid) compared to the -CF3 group, particularly in the ortho position where the inductive effect is most pronounced.
-
Isomeric Effects: For both substituents, the ortho isomer is the most acidic due to the proximity of the electron-withdrawing group to the carboxylic acid. The impact on LogP is less uniform, with meta and para isomers showing very similar lipophilicity.
Experimental Determination of Lipophilicity: HPLC-Based Method
While predicted values are valuable, experimental verification is the gold standard. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust, high-throughput method for determining lipophilicity, often expressed as log k' (logarithm of the capacity factor) which can be correlated to LogP.[11] This method is less labor-intensive than the traditional shake-flask method and is suitable for compounds with impurities or poor solubility.[11][12]
Protocol: LogP Determination by RP-HPLC
This protocol describes a method to establish a linear relationship between the logarithm of the HPLC capacity factor (log k') and known LogP values of standard compounds, which is then used to determine the LogP of the test compounds.
1. Materials and Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Test Compounds: 2-, 3-, and 4-trifluoromethoxyphenylacetic acid; 2-, 3-, and 4-trifluoromethylphenylacetic acid (dissolved in Acetonitrile at ~1 mg/mL).
-
LogP Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Anisole, Toluene, Naphthalene).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: Isocratic elution. The percentage of Mobile Phase B (Acetonitrile) should be optimized to achieve retention times between 2 and 15 minutes for all compounds. Multiple isocratic runs with different percentages (e.g., 40%, 50%, 60% Acetonitrile) may be necessary.
3. Experimental Procedure:
-
Step 1: System Equilibration: Equilibrate the HPLC system with the chosen isocratic mobile phase for at least 30 minutes.
-
Step 2: Determine Dead Time (t0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time.
-
Step 3: Inject Standards: Inject each LogP standard individually and record its retention time (tR).
-
Step 4: Inject Test Compounds: Inject each of the six test compounds and record their respective retention times (tR).
-
Step 5: Calculate Capacity Factor (k'): For each compound (standards and test compounds), calculate the capacity factor using the formula: k' = (tR - t0) / t0 .
-
Step 6: Create Calibration Curve: Plot the known LogP values of the standards on the y-axis against their calculated log k' values on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is considered a good fit.
-
Step 7: Calculate LogP of Test Compounds: Using the linear regression equation, substitute the calculated log k' value for each test compound into the equation to determine its experimental LogP.
Caption: Experimental workflow for LogP determination via RP-HPLC.
Implications for Drug Design
The choice between a -CF3 and an -OCF3 group is a strategic decision in drug design, driven by the specific goals of the optimization process.
-
When to Use -OCF3: When a significant increase in lipophilicity is desired to improve membrane permeability (e.g., for blood-brain barrier penetration) or to enhance binding in a hydrophobic protein pocket, the -OCF3 group is the superior choice. This substantial boost in LogP can fundamentally alter a compound's distribution profile. However, this must be balanced against the risk of increased metabolic liability or reduced aqueous solubility.[2]
-
When to Use -CF3: The -CF3 group offers a more moderate increase in lipophilicity. It is an excellent choice for fine-tuning a molecule's properties when a large jump in LogP is not required or could be detrimental. It provides metabolic stability and strong electron-withdrawing character without the more extreme lipophilic contribution of the -OCF3 group.[5]
The decision can be visualized as a balance of competing factors:
Caption: Strategic choice between -OCF3 and -CF3 in drug design.
Conclusion
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, while both electron-withdrawing, impart distinct lipophilic characters to phenylacetic acids. The -OCF3 group consistently produces a significantly more lipophilic compound (~0.5 log units higher) compared to the -CF3 group, a direct consequence of its unique electronic structure. This makes it a powerful tool for enhancing membrane permeability but requires careful management of associated solubility and metabolism risks. The -CF3 group provides a more modest increase in lipophilicity, offering a valuable option for fine-tuning ADMET properties without drastic changes. Understanding these nuanced differences, supported by reliable predictive data and confirmed by robust experimental methods like RP-HPLC, allows drug development professionals to make more informed and strategic decisions in the quest for safer and more effective medicines.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Clarivate. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]
-
ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]
-
Zahra, J. A., & El-Awa, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]
-
Chiang, P. C., et al. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
Valko, K., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 78(11), P_180. [Link]
- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
ChemAxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
-
Schlosser, M., & Michel, D. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]
-
University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
Macs in Chemistry. (2023, March 4). Calculating molecular properties using the ChemAxon cxcalc. [Link]
-
ChemAxon. (2023, April 19). Predicting pKa. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemaxon.com [chemaxon.com]
- 9. chemaxon.com [chemaxon.com]
- 10. chemaxon.com [chemaxon.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
